Tribehenin

Beschreibung

Eigenschaften

IUPAC Name |

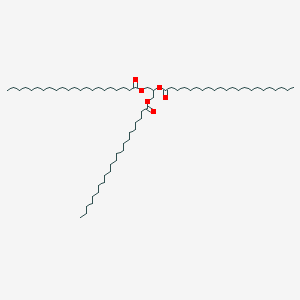

2,3-di(docosanoyloxy)propyl docosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C69H134O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-67(70)73-64-66(75-69(72)63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)65-74-68(71)62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h66H,4-65H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMBUODUULYCPAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C69H134O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40171900 | |

| Record name | Behenic acid, 1,2,3-propanetriol ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1059.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | TG(22:0/22:0/22:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0046381 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

18641-57-1 | |

| Record name | Glyceryl tribehenate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18641-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Behenic acid, 1,2,3-propanetriol ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018641571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Behenic acid, 1,2,3-propanetriol ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propane-1,2,3-triyl tridocosanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.595 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIBEHENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8OC9U7TQZ0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TG(22:0/22:0/22:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0046381 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

82.5 °C | |

| Record name | TG(22:0/22:0/22:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0046381 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Tribehenin chemical structure and properties for researchers

For Immediate Release

This technical guide provides an in-depth overview of the chemical structure, properties, and analytical methodologies for tribehenin, a versatile triglyceride of significant interest to researchers, scientists, and drug development professionals.

Chemical Structure and Identification

This compound, also known as glyceryl tribehenate, is the triglyceride formed from the esterification of one molecule of glycerol with three molecules of behenic acid, a saturated C22 fatty acid.[1] Its chemical structure is characterized by a glycerol backbone with three long-chain fatty acid esters.

Molecular Formula: C₆₉H₁₃₄O₆[2]

Molecular Weight: 1059.8 g/mol [2]

CAS Number: 18641-57-1

IUPAC Name: 2,3-di(docosanoyloxy)propyl docosanoate

Synonyms: Glyceryl tribehenate, Tridocosanoin

Physicochemical Properties

This compound is a white, waxy solid at room temperature.[1] Its physical and chemical properties are summarized in the table below, making it suitable for a wide range of applications in pharmaceutical and cosmetic formulations.

| Property | Value | Reference |

| Melting Point | 57-62 °C | [1] |

| Boiling Point | > 250 °C (decomposes) | |

| Density | ~0.9 g/cm³ | |

| Solubility | Insoluble in water; Soluble in nonpolar organic solvents. | [1] |

| LogP | > 10 (estimated) |

Experimental Protocols

Synthesis of this compound

A representative method for the synthesis of this compound is the direct esterification of glycerol with behenic acid.

Materials:

-

Glycerol

-

Behenic acid (3 molar equivalents)

-

Acid catalyst (e.g., p-toluenesulfonic acid)

-

Toluene (as a solvent for azeotropic removal of water)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous sodium sulfate (for drying)

-

Hexane (for recrystallization)

Procedure:

-

Combine glycerol, behenic acid, and a catalytic amount of p-toluenesulfonic acid in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

Add toluene to the flask to facilitate the azeotropic removal of water.

-

Heat the reaction mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

Purification of this compound

Recrystallization is a common method for purifying crude this compound.[3][4][5][6][7]

Materials:

-

Crude this compound

-

A suitable solvent (e.g., hexane, acetone, or a mixture)

Procedure:

-

Dissolve the crude this compound in a minimal amount of the chosen hot solvent.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution is filtered.

-

Allow the hot, saturated solution to cool slowly to room temperature, which will cause the this compound to crystallize.

-

Further cooling in an ice bath can maximize the yield of crystals.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the crystals under vacuum to remove any residual solvent.

Analytical Characterization

HPLC with an Evaporative Light Scattering Detector (ELSD) is a suitable method for the quantitative analysis of this compound, which lacks a strong UV chromophore.[8][9][10][11]

Instrumentation:

-

HPLC system with a gradient pump

-

ELSD detector

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

Mobile Phase: A gradient of a non-polar solvent (e.g., isopropanol) and a polar solvent (e.g., acetonitrile).

Procedure:

-

Prepare standard solutions of this compound of known concentrations.

-

Prepare the sample solution by dissolving a known amount of this compound in a suitable solvent.

-

Inject the standard and sample solutions into the HPLC system.

-

Develop a calibration curve by plotting the peak area of the standards against their concentration.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

For the analysis of the fatty acid composition of this compound, the triglyceride is first transesterified to its fatty acid methyl esters (FAMEs).[12][13][14][15][16]

Instrumentation:

-

Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS)

-

Capillary column suitable for FAME analysis (e.g., a wax or cyanopropyl column)

Procedure:

-

Transesterify a known amount of this compound to its methyl esters using a reagent such as sodium methoxide in methanol.

-

Extract the FAMEs into a suitable solvent (e.g., hexane).

-

Inject the FAMEs solution into the GC-MS system.

-

Identify the behenic acid methyl ester peak by its retention time and mass spectrum.

-

Quantify the amount of behenic acid by using an internal standard.

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound.[17][18][19][20][21]

Instrumentation:

-

NMR spectrometer (300 MHz or higher)

-

NMR tubes

-

Deuterated solvent (e.g., CDCl₃)

Procedure:

-

Dissolve a small amount of purified this compound in the deuterated solvent.

-

Acquire ¹H and ¹³C NMR spectra.

-

The ¹H NMR spectrum will show characteristic signals for the glycerol backbone protons and the long alkyl chains of the behenic acid moieties.

-

The ¹³C NMR spectrum will show signals for the carbonyl carbons of the ester groups, the carbons of the glycerol backbone, and the carbons of the alkyl chains.

FT-IR spectroscopy can be used to identify the functional groups present in this compound.[22][23][24][25][26]

Instrumentation:

-

FT-IR spectrometer with an ATR accessory

Procedure:

-

Place a small amount of the this compound sample directly on the ATR crystal.

-

Acquire the IR spectrum.

-

The spectrum will show a strong characteristic absorption band for the ester carbonyl group (C=O) at approximately 1740 cm⁻¹, as well as C-H stretching and bending vibrations for the alkyl chains.

Biological and Pharmaceutical Applications

This compound is widely used in the cosmetic and pharmaceutical industries due to its emollient, thickening, and stabilizing properties.[1][27] It is considered safe for use in cosmetic products.[1][2][28]

Skin Hydration and Occlusion

This compound acts as an occlusive agent on the skin, forming a protective barrier that reduces transepidermal water loss (TEWL) and helps to maintain skin hydration.[27][29][30][31]

References

- 1. specialchem.com [specialchem.com]

- 2. cir-safety.org [cir-safety.org]

- 3. people.chem.umass.edu [people.chem.umass.edu]

- 4. How To [chem.rochester.edu]

- 5. Purifying by recrystallisation | 16–18 years | Resource | RSC Education [edu.rsc.org]

- 6. mt.com [mt.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. HPLC-ELSD Method for Analysis of Lipid Standards: Triglyceride Mixtures on Lipak Column | SIELC Technologies [sielc.com]

- 9. hrcak.srce.hr [hrcak.srce.hr]

- 10. mdpi.com [mdpi.com]

- 11. Qualitative and quantitative HPLC-ELSD-ESI-MS analysis of steroidal saponins in fenugreek seed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. meatscience.org [meatscience.org]

- 13. benchchem.com [benchchem.com]

- 14. shimadzu.com [shimadzu.com]

- 15. perkinelmer.cl [perkinelmer.cl]

- 16. GC Analysis of Triglycerides - Chromatography Forum [chromforum.org]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. edepot.wur.nl [edepot.wur.nl]

- 23. scispace.com [scispace.com]

- 24. Comparison of FTIR-ATR and Raman spectroscopy in determination of VLDL triglycerides in blood serum with PLS regression. | Semantic Scholar [semanticscholar.org]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Exploring the Benefits of this compound Lipid Layer Enhancer in Chemical Applications-Minya_New Material [ycmingya.com]

- 28. researchgate.net [researchgate.net]

- 29. Hydration Effects on Skin Microstructure as Probed by High-Resolution Cryo-Scanning Electron Microscopy and Mechanistic Implications to Enhanced Transcutaneous Delivery of Biomacromolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Controlling the hydration of the skin though the application of occluding barrier creams - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Skin hydration mechanisms that will help you produce moisturizing products | in-cosmetics Connect [connect.in-cosmetics.com]

Glyceryl tribehenate synthesis and purification methods

An In-depth Technical Guide to the Synthesis and Purification of Glyceryl Tribehenate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for synthesizing and purifying glyceryl tribehenate. It includes detailed experimental protocols, comparative data, and visualizations to support researchers and professionals in the field of drug development and materials science.

Introduction

Glyceryl tribehenate, the triester of glycerol and behenic acid, is a high-molecular-weight triglyceride. It is widely used in the pharmaceutical industry as an excipient for solid dosage forms, serving as a lubricant, a binder, and a matrix-forming agent for sustained-release formulations. Its utility is also prominent in the cosmetics industry as an emollient and thickening agent. The synthesis and purification of high-purity glyceryl tribehenate are critical for its performance and regulatory acceptance. This guide details the prevalent synthesis and purification methodologies.

Synthesis of Glyceryl Tribehenate

The synthesis of glyceryl tribehenate can be achieved through several methods, with direct esterification being the most common. Other notable methods include enzymatic synthesis and transesterification.

Direct Esterification (Catalyst-Free)

Direct esterification of glycerol with behenic acid is a straightforward and widely used method. A notable advantage is the possibility of a catalyst-free process, which simplifies purification by avoiding catalyst residues in the final product.[1]

A detailed protocol for the catalyst-free synthesis of pharmaceutical-grade glyceryl behenate (a mixture containing glyceryl tribehenate) is provided in Chinese patent CN103102267A.[1] The following is a representative experimental procedure based on this patent:

-

Reactant Charging: In a suitable glass-lined reactor, charge behenic acid and glycerin. The molar ratio of behenic acid to glycerin can range from 1:1 to 2.5:1.[1] For targeted synthesis of the tri-ester, a molar ratio closer to 3:1 would be chemically intuitive, although the patent suggests optimal yields for the mixed glycerides at lower ratios.

-

Esterification Reaction: The mixture is heated with stirring. The reaction temperature is maintained between 105°C and 200°C.[1] The water produced during the esterification is continuously removed to drive the reaction to completion. The reaction is monitored, for instance, by measuring the acid value of the reaction mixture. The reaction time typically ranges from 5 to 12 hours.[1]

-

Reaction Monitoring: The progress of the reaction can be monitored by determining the acid value of the reaction mixture. The reaction is considered complete when the acid value drops below a predetermined threshold (e.g., < 4.0).[1]

Enzymatic Synthesis

Enzymatic synthesis using lipases offers a green alternative to chemical synthesis, proceeding under milder reaction conditions and often with high selectivity.[2][3][4] Lipases can catalyze the esterification of glycerol with behenic acid in a solvent-free system or in an organic solvent.

-

Reactant and Enzyme Preparation: Glycerol and behenic acid are mixed in a suitable reactor. A commercially available immobilized lipase (e.g., from Candida antarctica or Rhizomucor miehei) is added to the mixture. The enzyme loading is typically a percentage of the total substrate weight.

-

Reaction Conditions: The reaction is carried out at a controlled temperature, generally between 40°C and 80°C, which is significantly lower than in chemical esterification.[5] The reaction can be performed under vacuum to remove the water produced and shift the equilibrium towards the formation of the triester.

-

Reaction Monitoring: The conversion of fatty acids can be monitored by titration or chromatographic methods like HPLC or GC.

-

Enzyme Recovery: After the reaction, the immobilized enzyme can be recovered by filtration and potentially reused.

Transesterification

Transesterification involves the reaction of a behenic acid ester (e.g., methyl behenate) with glycerol to form glyceryl tribehenate. This process is also reversible and is driven to completion by the removal of the alcohol byproduct (e.g., methanol). This method can be catalyzed by acids, bases, or enzymes.[6][7]

Comparative Data on Synthesis Methods

The following table summarizes the available quantitative data for the different synthesis methods.

| Synthesis Method | Catalyst | Temperature (°C) | Reaction Time (h) | Molar Ratio (Acid:Glycerol) | Yield (%) | Reference |

| Direct Esterification | None | 105 - 200 | 5 - 12 | 1:1 - 2.5:1 | > 89 | [1] |

| Enzymatic Synthesis | Lipase | 40 - 80 | Varies | Varies | Not specified | [5] |

| Transesterification | Acid/Base/Enzyme | Varies | Varies | Varies | Not specified | [6][7] |

Purification of Glyceryl Tribehenate

The crude product from the synthesis reaction is a mixture of mono-, di-, and triglycerides of behenic acid, along with unreacted starting materials and byproducts. Purification is essential to obtain glyceryl tribehenate of the desired purity.

Decolorization and Crystallization

This is a common and effective method for purifying the crude product from direct esterification.

Based on the process described in Chinese patent CN103102267A:[1]

-

Decolorization: The hot crude reaction mixture is treated with activated carbon to remove colored impurities. The amount of activated carbon is typically around 1% of the weight of the behenic acid used. The mixture is stirred and then filtered while hot to remove the activated carbon.

-

Crystallization: Purified water is added to the hot, filtered product. The mixture is then cooled to allow for the crystallization of the glycerides. For example, cooling to 20-40°C over 24 hours.

-

Isolation and Drying: The crystallized product is isolated by centrifugation or filtration. The resulting solid is then dried under vacuum or with forced air, and finally pulverized to obtain a fine powder.

Solvent Fractionation

Solvent fractionation is a technique that separates lipids based on their differential solubility in a solvent at a given temperature. This can be used to separate triglycerides from mono- and diglycerides and free fatty acids. Acetone is a common solvent for this purpose, as triglycerides are less soluble in cold acetone than mono- and diglycerides.[8]

-

Dissolution: The crude product is dissolved in a suitable solvent (e.g., acetone, hexane) at an elevated temperature.

-

Cooling and Crystallization: The solution is slowly cooled to a specific temperature to induce the crystallization of the desired triglyceride fraction. The temperature profile will influence the yield and purity of the crystals.

-

Separation: The crystallized solid is separated from the liquid phase (containing more soluble impurities) by filtration.

-

Washing and Drying: The crystals are washed with cold solvent to remove residual mother liquor and then dried.

Preparative High-Performance Liquid Chromatography (HPLC)

For very high purity requirements, preparative HPLC can be employed. This technique separates components based on their affinity for a stationary phase. For triglycerides, reversed-phase HPLC is commonly used.[9][10]

-

Column Selection: A C18 column is typically used for the separation of triglycerides.

-

Mobile Phase: A non-aqueous mobile phase is often employed, such as a gradient of isopropanol and acetonitrile or methanol and methyl tert-butyl ether.[11]

-

Detection: An evaporative light scattering detector (ELSD) or a refractive index (RI) detector is suitable for detecting triglycerides, which lack a strong UV chromophore.

-

Scale-up: The method is first developed on an analytical scale and then scaled up to a preparative scale by increasing the column diameter, flow rate, and injection volume.[10]

Purity Analysis

The purity of the final glyceryl tribehenate product can be assessed using various analytical techniques:

-

Gas Chromatography (GC-FID): After derivatization to fatty acid methyl esters (FAMEs), GC-FID can be used to determine the fatty acid composition. High-temperature GC-FID can also be used for the analysis of intact triglycerides.[12][13]

-

High-Performance Liquid Chromatography (HPLC-ELSD/RI): HPLC is a powerful tool for separating and quantifying mono-, di-, and triglycerides.[14][15]

-

Acid Value Titration: This measures the amount of residual free fatty acids.

-

Saponification Value: This provides information about the average molecular weight of the glycerides.

Physicochemical Characterization

The synthesized and purified glyceryl tribehenate should be characterized to confirm its identity and solid-state properties.

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the functional groups present in the molecule. The spectrum of glyceryl tribehenate will show a characteristic strong ester carbonyl (C=O) stretching band around 1740 cm⁻¹ and C-O stretching bands.

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and thermal behavior of the material. Glyceryl tribehenate exhibits polymorphism, and DSC can reveal the presence of different crystalline forms and phase transitions.[11][16][17]

-

X-ray Diffraction (XRD): XRD provides information about the crystalline structure and polymorphism of the solid material.[11][16][17]

Conclusion

The synthesis of glyceryl tribehenate is most commonly achieved through the direct esterification of glycerol and behenic acid, with catalyst-free methods offering advantages in terms of product purity and simplified downstream processing. Enzymatic synthesis presents a milder and more sustainable alternative. Purification is crucial to achieve the high purity required for pharmaceutical and cosmetic applications, with crystallization being a robust and scalable method. For higher purity requirements, solvent fractionation and preparative chromatography are viable options. Thorough physicochemical characterization is essential to ensure the quality and performance of the final product. This guide provides a foundational understanding of these processes to aid researchers and professionals in their work with glyceryl tribehenate.

References

- 1. Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Lipase-catalyzed esterification in water enabled by nanomicelles. Applications to 1-pot multi-step sequences - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Fractionation of lipid extracts | Cyberlipid [cyberlipid.gerli.com]

- 6. mdpi.com [mdpi.com]

- 7. biofueljournal.com [biofueljournal.com]

- 8. Solvent fractionation | Cyberlipid [cyberlipid.gerli.com]

- 9. HPLC Purification: When to Use Analytical, Semi-Preparative & Preparative Methods [thermofisher.com]

- 10. agilent.com [agilent.com]

- 11. researchgate.net [researchgate.net]

- 12. sciepub.com [sciepub.com]

- 13. Determination of Triacylglycerols by HTGC-FID as a Sensitive Tool for the Identification of Rapeseed and Olive Oil Adulteration | MDPI [mdpi.com]

- 14. HPLC Asaay of glycerol dibehenate - Chromatography Forum [chromforum.org]

- 15. Optimization and comparison of GC-FID and HPLC-ELSD methods for determination of lauric acid, mono-, di-, and trilaurins in modified coconut oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Glyceryl Tribehenate | C69H134O6 | CID 62726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. research.itu.edu.tr [research.itu.edu.tr]

An In-depth Technical Guide to Tribehenin (CAS Number 18641-57-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tribehenin (CAS 18641-57-1), also known as glyceryl tribehenate, is the triglyceride of behenic acid. It is a saturated fat synthesized from the esterification of glycerol with three molecules of behenic acid, a long-chain fatty acid (C22:0).[1][2] This technical guide provides a comprehensive overview of the scientific literature on this compound, focusing on its synthesis, physicochemical properties, analytical methods, applications in drug delivery systems, and safety data. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and formulation.

Physicochemical Properties

This compound is a white to off-white, soft, amorphous, and non-crystalline wax-like solid at room temperature.[3][4] Its non-crystalline nature allows it to modify the properties of other waxes by softening their structure and reducing rigidity.[3] Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 18641-57-1 | [4] |

| Molecular Formula | C₆₉H₁₃₄O₆ | [5] |

| Molecular Weight | 1059.8 g/mol | [5] |

| Appearance | White to off-white powder/crystal | [4] |

| Melting Point | 60-83 °C | [3][5] |

| Boiling Point | 911.8 °C at 760 mmHg | [5] |

| Flash Point | 321.6 °C | [5] |

| Density | 0.899 g/cm³ | [5] |

| Solubility | Insoluble in water. Slightly soluble in chloroform. | [1] |

| Refractive Index | 1.467 | [5] |

Synthesis and Purification

The primary method for synthesizing this compound is the direct esterification of glycerol with behenic acid.[3][4] This reaction can be catalyzed by enzymes or chemical catalysts.

Experimental Protocol: Enzymatic Synthesis of this compound

Enzymatic synthesis offers a milder and more specific alternative to chemical synthesis. Lipases are commonly used for the esterification of fatty acids and glycerol.[6][7]

-

Reactants and Catalyst:

-

Glycerol

-

Behenic Acid (molar ratio of glycerol to behenic acid is typically 1:3)

-

Immobilized lipase (e.g., from Candida antarctica)

-

Solvent (optional, e.g., a non-polar organic solvent like hexane or solvent-free system)

-

-

Reaction Conditions:

-

The reactants and immobilized lipase are mixed in a reaction vessel.

-

The temperature is maintained between 60-80°C.

-

The reaction is carried out under vacuum or with nitrogen sparging to remove the water produced during esterification, thereby shifting the equilibrium towards product formation.

-

The reaction is monitored by measuring the decrease in acid value of the reaction mixture.

-

-

Purification:

-

After the reaction, the immobilized enzyme is removed by filtration.

-

The product is then purified to remove unreacted fatty acids and mono- and diglycerides. Purification can be achieved by:

-

Recrystallization: The crude product is dissolved in a suitable solvent (e.g., acetone or ethanol) at an elevated temperature and then cooled to allow the this compound to crystallize. The purified crystals are then collected by filtration.[8][9]

-

Column Chromatography: For higher purity, the product can be purified using column chromatography with a silica gel stationary phase and a non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate).[10]

-

-

Caption: General workflow for the synthesis and purification of this compound.

Analytical Methods

Several analytical techniques are employed for the characterization and quality control of this compound.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of this compound. The ¹H NMR spectrum would show characteristic signals for the glycerol backbone protons and the long alkyl chains of the behenic acid moieties.[11][12][13] The ¹³C NMR spectrum would show signals for the carbonyl carbons of the ester groups and the carbons of the glycerol backbone and fatty acid chains.[11][12]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in this compound. A strong absorption band around 1740 cm⁻¹ is characteristic of the C=O stretching of the ester groups.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used for the quantitative analysis of this compound and to determine its purity. A reversed-phase column with a non-polar mobile phase is typically used.[14][15][16]

-

Gas Chromatography (GC): GC can be used to analyze the fatty acid composition of this compound after transesterification to fatty acid methyl esters (FAMEs).[17][18]

Thermal Analysis

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and thermal behavior of this compound. The thermogram provides information on the onset of melting, the peak melting temperature, and the enthalpy of fusion.[19][20]

-

Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of this compound by measuring its weight loss as a function of temperature.[19]

Applications in Drug Delivery

This compound is widely used as a lipid excipient in pharmaceutical formulations, particularly in the development of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) for drug delivery.[21] These lipid-based nanoparticles offer several advantages, including improved drug stability, controlled release, and enhanced bioavailability.

Solid Lipid Nanoparticles (SLNs)

SLNs are colloidal carriers made from solid lipids, such as this compound. They are typically in the size range of 50 to 1000 nm.

-

Preparation of Lipid and Aqueous Phases:

-

Lipid Phase: this compound is melted at a temperature above its melting point (e.g., 85°C). The lipophilic drug is then dissolved or dispersed in the molten lipid.

-

Aqueous Phase: A surfactant (e.g., Poloxamer 188, Tween 80) is dissolved in purified water and heated to the same temperature as the lipid phase.

-

-

Homogenization:

-

The hot aqueous phase is added to the hot lipid phase, and the mixture is subjected to high-shear homogenization to form a coarse pre-emulsion.

-

The pre-emulsion is then passed through a high-pressure homogenizer for several cycles to produce a nanoemulsion.

-

-

Cooling and Solidification:

Caption: Workflow for the preparation of this compound-based Solid Lipid Nanoparticles (SLNs).

Characterization of this compound-based Nanoparticles

The prepared nanoparticles are characterized for various parameters to ensure their quality and performance.

Table 2: Characterization of this compound-based Nanoparticles

| Parameter | Method | Description | Reference(s) |

| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Determines the average particle size and the width of the size distribution. | [26][27][28] |

| Zeta Potential | Electrophoretic Light Scattering (ELS) | Measures the surface charge of the nanoparticles, which is an indicator of their stability. | [26][27][28] |

| Encapsulation Efficiency (EE) and Drug Loading (DL) | Spectrophotometry or HPLC | Quantifies the amount of drug entrapped within the nanoparticles. | [26][28][29] |

| Morphology | Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) | Visualizes the shape and surface characteristics of the nanoparticles. | [26] |

| In Vitro Drug Release | Dialysis Bag Method or Sample and Separate Method | Evaluates the rate and extent of drug release from the nanoparticles over time. | [30][31][32][33][34] |

Safety and Toxicology

This compound is generally considered a safe and non-toxic material for use in cosmetic and pharmaceutical applications.[35][36]

Table 3: Toxicological Data for this compound

| Test | Species | Route | Result | Reference(s) |

| Acute Oral Toxicity (LD₅₀) | Mice | Oral | > 5 g/kg | [37] |

| Dermal Irritation | Rabbit | Dermal | At most, mildly irritating (20% solution in liquid paraffin) | [37] |

| Ocular Irritation | Rabbit | Ocular | At most, mildly irritating (20% solution in liquid paraffin) | [37] |

| Skin Sensitization | Guinea Pig | Dermal | Not a sensitizer | [37] |

| Mutagenicity | Not specified | In vitro | Not mutagenic | [38] |

The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that this compound is safe as used in cosmetic products.[3] Repeated insult patch tests in humans with products containing up to 40% this compound showed no irritation.[35][36]

Conclusion

This compound is a versatile and safe triglyceride with well-established applications in the cosmetic and pharmaceutical industries. Its defined physicochemical properties and safety profile make it an excellent lipid excipient for the formulation of various drug delivery systems, particularly solid lipid nanoparticles. This technical guide provides a comprehensive summary of the available scientific literature on this compound, offering valuable information for researchers and professionals in the field of drug development and formulation. The detailed methodologies and data presented herein can serve as a foundation for further research and application of this compound.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. awtadcosmetics.com [awtadcosmetics.com]

- 3. specialchem.com [specialchem.com]

- 4. This compound - Descrizione [tiiips.com]

- 5. Cas 18641-57-1,this compound | lookchem [lookchem.com]

- 6. researchgate.net [researchgate.net]

- 7. lib3.dss.go.th [lib3.dss.go.th]

- 8. How To [chem.rochester.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. quora.com [quora.com]

- 11. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

- 12. Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitative Chemical Profiling of Commercial Glyceride Excipients via1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]

- 20. matec-conferences.org [matec-conferences.org]

- 21. mdpi.com [mdpi.com]

- 22. storage.imrpress.com [storage.imrpress.com]

- 23. japsonline.com [japsonline.com]

- 24. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. irjweb.com [irjweb.com]

- 30. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]

- 31. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 32. discovery.researcher.life [discovery.researcher.life]

- 33. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method [ouci.dntb.gov.ua]

- 34. dissolutiontech.com [dissolutiontech.com]

- 35. Final report on the safety assessment of trilaurin, triarachidin, this compound, tricaprin, tricaprylin, trierucin, triheptanoin, triheptylundecanoin, triisononanoin, triisopalmitin, triisostearin, trilinolein, trimyristin, trioctanoin, triolein, tripalmitin, tripalmitolein, triricinolein, tristearin, triundecanoin, glyceryl triacetyl hydroxystearate, glyceryl triacetyl ricinoleate, and glyceryl stearate diacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. researchgate.net [researchgate.net]

- 37. cir-safety.org [cir-safety.org]

- 38. makingcosmetics.com [makingcosmetics.com]

Physical and chemical properties of glyceryl tridocosanoate

An In-depth Technical Guide on the Physical and Chemical Properties of Glyceryl Tridocosanoate

Introduction

Glyceryl Tridocosanoate, also known by synonyms such as Tribehenin and Glycerol Tribehenate, is a triglyceride composed of a glycerol backbone esterified with three molecules of docosanoic acid (behenic acid).[1] It is a saturated fat that appears as a white to off-white, waxy solid at room temperature.[2][3][4] Due to its physical properties, such as its texture and high melting point, it is widely utilized in the cosmetics, food, and pharmaceutical industries as an emollient, thickener, and skin-conditioning agent.[5][6][7] In pharmaceutical formulations, it can be used as a lubricant for tablets and capsules and as a lipidic matrix for sustained-release applications.[8][9] This technical guide provides a detailed overview of the core physical and chemical properties of Glyceryl Tridocosanoate, outlines the experimental protocols for their determination, and presents key chemical and analytical workflows.

Core Physical and Chemical Properties

The properties of Glyceryl Tridocosanoate are summarized below. It is important to note that variations in reported values, particularly for melting point, can arise from differences in purity and crystalline polymorphism, a common characteristic of triglycerides.

Identification and General Properties

| Property | Value | Source(s) |

| IUPAC Name | 2,3-di(docosanoyloxy)propyl docosanoate | [1][4] |

| Synonyms | This compound, Glyceryl Tribehenate, Tridocosanoin, Compritol 888 | [1] |

| CAS Number | 18641-57-1 | [1][3][4] |

| Molecular Formula | C₆₉H₁₃₄O₆ | [1][4][5] |

| Molecular Weight | 1059.8 g/mol | [1][5] |

| Appearance | White to off-white waxy solid, powder, or pellets | [2][3][4] |

Quantitative Physical Properties

| Property | Value | Source(s) |

| Melting Point | 57 - 85 °C (Range depends on purity and form) | [1][2][3][4][10][11][12] |

| Boiling Point | 911.8 °C at 760 mmHg (Predicted) | [5][7] |

| Density | 0.899 g/cm³ (Predicted) | [5][7] |

| Flash Point | 321.6 °C (Predicted) | [5][7] |

| Refractive Index | 1.467 (Predicted) | [5][7] |

| Solubility | Insoluble in water; Soluble in oils and organic solvents (e.g., chloroform) | [2][4][8] |

Chemical Structure and Reactivity

Glyceryl tridocosanoate is a stable, saturated triglyceride, making it resistant to oxidation.[13] Its primary chemical reactivity involves the hydrolysis of its ester bonds.

Caption: Molecular structure of Glyceryl Tridocosanoate.

Hydrolysis (Saponification)

In the presence of a base (e.g., NaOH or KOH) and heat, glyceryl tridocosanoate undergoes saponification. This reaction cleaves the ester linkages, yielding glycerol and three equivalents of the corresponding fatty acid salt (sodium or potassium behenate). Acid-catalyzed hydrolysis yields glycerol and free behenic acid.

References

- 1. Glyceryl Tribehenate | C69H134O6 | CID 62726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Noncomedogenic Skincare, Sunscreen Products | South Africa [noncomedogenic.co.za]

- 3. makingcosmetics.com [makingcosmetics.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound - Ataman Kimya [atamanchemicals.com]

- 6. This compound | 18641-57-1 [chemicalbook.com]

- 7. Cas 18641-57-1,this compound | lookchem [lookchem.com]

- 8. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 9. GLYCERYL BEHENATE - Ataman Kimya [atamanchemicals.com]

- 10. specialchem.com [specialchem.com]

- 11. ulprospector.com [ulprospector.com]

- 12. soapandmore.ca [soapandmore.ca]

- 13. CAS 18641-57-1: Docosanoic acid, 1,2,3-propanetriyl ester [cymitquimica.com]

A Technical Guide to the Solubility of Tribehenin in Organic Solvents for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tribehenin in organic solvents for laboratory use. Due to a lack of extensive publicly available quantitative data, this document focuses on providing a robust experimental framework for researchers to determine this compound's solubility in their specific solvent systems.

Introduction to this compound

This compound, also known as glyceryl tribehenate, is the triglyceride of behenic acid. It is a soft, amorphous wax often used in cosmetics, pharmaceuticals, and other formulations as a thickening agent, emollient, and stabilizer.[1][2][3] For laboratory professionals, particularly those in drug development and formulation science, understanding the solubility of this compound in various organic solvents is crucial for process development, formulation design, and quality control.

Qualitative and Quantitative Solubility Data

To address this, the following table is provided as a template for researchers to record their own experimentally determined solubility data. The subsequent sections of this guide detail the experimental protocols necessary to generate this data accurately.

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations |

| Ethanol | |||

| Isopropanol | |||

| Acetone | |||

| Ethyl Acetate | |||

| Hexane | |||

| Methanol | |||

| Chloroform | |||

| Other (Specify) |

Experimental Protocol for Determining this compound Solubility

The following protocol is a standardized method for determining the equilibrium solubility of a solid compound like this compound in an organic solvent. This method is adapted from established principles of phase-solubility analysis and general pharmacopeial guidelines.[4][5][6]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance (readable to ±0.1 mg)

-

Vials with screw caps or ampuls

-

Constant temperature bath or incubator with shaker

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Syringes

-

Volumetric flasks

-

Evaporating dish or weighing boat

-

Vacuum oven or desiccator

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

-

Place the vial in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated. Agitation should be continuous but not overly vigorous to prevent the formation of fine particles that may be difficult to filter.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vial to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed volumetric flask or other suitable container. This step is critical to remove any undissolved microparticles.

-

-

Quantification of Dissolved this compound:

-

Accurately determine the weight of the filtered solution.

-

Evaporate the solvent from the solution in a pre-weighed evaporating dish using a gentle stream of nitrogen or by placing it in a vacuum oven at a temperature below the solvent's boiling point and the melting point of this compound.

-

Once the solvent is fully evaporated, reweigh the evaporating dish containing the dried this compound residue.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Mass of dried this compound / Volume of solvent in the aliquot) x 100

Alternatively, if the density of the solvent is known:

Solubility ( g/100 g solvent) = (Mass of dried this compound / Mass of solvent in the aliquot) x 100

-

-

Replicates:

-

It is recommended to perform at least three replicate determinations for each solvent and temperature to ensure the precision and accuracy of the results.[7]

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Factors Influencing Solubility Measurements

Several factors can affect the accuracy and reproducibility of solubility measurements for waxy compounds like this compound:

-

Temperature: The solubility of solids in liquids is highly temperature-dependent. Precise temperature control is essential.[5]

-

Purity of this compound and Solvent: Impurities in either the solute or the solvent can alter the measured solubility.

-

Equilibration Time: Sufficient time must be allowed for the system to reach thermodynamic equilibrium.

-

Particle Size and Solid Form: The crystalline structure and particle size of the this compound can influence the rate of dissolution, although it should not affect the equilibrium solubility.[5]

-

Agitation Method: The method and rate of agitation can impact the rate at which equilibrium is achieved.[5]

By following a standardized protocol and carefully controlling these variables, researchers and drug development professionals can generate reliable and comparable solubility data for this compound in a variety of organic solvents, aiding in the development and optimization of laboratory processes and formulations.

References

Tribehenin: A Triglyceride at the Forefront of Lipid-Based Drug Delivery and Formulation Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tribehenin, a triglyceride synthesized from glycerin and behenic acid, has emerged as a important excipient in the pharmaceutical and cosmetic industries.[1][2] Its unique physicochemical properties, including a high melting point and solid-state stability, make it an ideal candidate for a variety of applications, ranging from structuring agents in topical formulations to the primary matrix component in advanced lipid-based drug delivery systems. This technical guide provides a comprehensive overview of this compound's role in lipid biochemistry research, with a focus on its application in solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), controlled-release matrices, and its analytical characterization.

Physicochemical Properties of this compound

This compound is a saturated triglyceride, which contributes to its solid, waxy texture at room temperature.[1][3] Its composition of a glycerol backbone esterified with three molecules of behenic acid, a C22 saturated fatty acid, results in a high molecular weight and a correspondingly high melting point. These properties are pivotal to its function as a solid lipid matrix.

| Property | Value | References |

| Chemical Name | Propane-1,2,3-triyl tridocosanoate | [1] |

| Synonyms | Glyceryl Tribehenate, Tridocosanoin | [1] |

| CAS Number | 18641-57-1 | [3] |

| Molecular Formula | C69H134O6 | [1] |

| Molecular Weight | 1059.83 g/mol | |

| Appearance | White to off-white waxy solid/powder | |

| Melting Point | 79.0 to 85.0 °C | |

| Solubility | Insoluble in water, slightly soluble in chloroform. | [1] |

Role in Lipid-Based Drug Delivery Systems

This compound is a key component in the formulation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). These nanoparticles are engineered to enhance the delivery of therapeutic agents, offering advantages such as improved bioavailability, controlled release, and targeted delivery.

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)

SLNs are colloidal carriers where the solid lipid core is composed of a single lipid, such as this compound. NLCs are a second generation of lipid nanoparticles that incorporate a blend of solid and liquid lipids, creating a less-ordered lipid matrix that can accommodate higher drug loads and minimize drug expulsion during storage.[4]

Experimental Protocol: Preparation of this compound-Based SLNs by High-Pressure Homogenization (HPH)

This protocol describes a general method for the preparation of this compound-based SLNs using the hot homogenization technique.

Materials:

-

This compound (Solid Lipid)

-

Surfactant (e.g., Polysorbate 80, Poloxamer 188)

-

Active Pharmaceutical Ingredient (API) - lipophilic

-

Purified Water

Equipment:

-

High-pressure homogenizer

-

High-shear homogenizer (e.g., Ultra-Turrax)

-

Water bath

-

Magnetic stirrer

Procedure:

-

Preparation of the Lipid Phase:

-

Melt the this compound at a temperature 5-10°C above its melting point (approximately 85-95°C).

-

Dissolve the lipophilic API in the molten this compound with continuous stirring to ensure a homogenous mixture.

-

-

Preparation of the Aqueous Phase:

-

Dissolve the surfactant in purified water.

-

Heat the aqueous phase to the same temperature as the lipid phase.

-

-

Pre-emulsification:

-

Add the hot aqueous phase to the hot lipid phase dropwise under high-shear homogenization (e.g., 8,000-10,000 rpm) for 5-10 minutes. This will form a coarse oil-in-water (o/w) emulsion.

-

-

High-Pressure Homogenization:

-

Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, pre-heated to the same temperature.

-

Homogenize the emulsion at high pressure (e.g., 500-1500 bar) for several cycles (typically 3-5 cycles).[5] The number of cycles and the pressure are critical parameters that need to be optimized for the desired particle size and distribution.

-

-

Cooling and Nanoparticle Formation:

-

The resulting nanoemulsion is then cooled down to room temperature under gentle stirring. The cooling process leads to the recrystallization of the lipid, forming solid lipid nanoparticles.

-

Experimental Protocol: Preparation of this compound-Containing NLCs by Solvent Injection

This protocol provides a general outline for preparing NLCs using the solvent injection method, which is suitable for thermolabile drugs.[4][6]

Materials:

-

This compound (Solid Lipid)

-

Liquid Lipid (e.g., Oleic Acid, Caprylic/Capric Triglyceride)

-

Surfactant (e.g., Tween 80, Lecithin)

-

API

-

Organic Solvent (water-miscible, e.g., ethanol, acetone)

-

Purified Water

Equipment:

-

Syringe with a fine needle

-

Magnetic stirrer

-

Beakers

Procedure:

-

Preparation of the Organic Phase:

-

Dissolve the this compound, liquid lipid, and the API in the organic solvent.

-

-

Preparation of the Aqueous Phase:

-

Dissolve the surfactant in purified water.

-

-

Nanoparticle Formation:

-

Heat both the organic and aqueous phases to a temperature above the lipid's melting point.

-

Inject the organic phase into the aqueous phase under constant stirring. The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the lipids, forming NLCs.[7]

-

-

Solvent Removal:

-

The organic solvent is typically removed by evaporation under reduced pressure.

-

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. ewg.org [ewg.org]

- 3. specialchem.com [specialchem.com]

- 4. Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. japsonline.com [japsonline.com]

- 6. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Natural Sources and Derivation of Behenic Acid for Tribehenin Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sourcing and subsequent chemical derivation of behenic acid, a crucial raw material in the synthesis of Tribehenin. This document details the primary botanical origins of behenic acid, outlines industrial extraction and purification methodologies, and provides a thorough examination of the synthesis process to yield high-purity this compound for applications in the pharmaceutical and cosmetic industries.

Natural Sources of Behenic Acid

Behenic acid (C22:0), a long-chain saturated fatty acid, is predominantly found in various vegetable oils. The primary commercial sources are the seeds of the Moringa oleifera tree, peanuts (Arachis hypogaea), and rapeseed (Brassica napus).

-

Moringa oleifera : The oil extracted from the seeds of the Moringa oleifera tree, often referred to as Ben oil or Behen oil, is a rich source of behenic acid.[1] The oil content of the seeds can be as high as 38-40%.[1]

-

Peanut Oil : Peanut oil contains a notable amount of behenic acid, typically ranging from 1.5% to 4.5%.[2] The skins of peanuts are also a viable, albeit less conventional, source.[1]

-

Rapeseed (Canola) Oil : While typically lower in concentration compared to Moringa and peanut oil, rapeseed oil is another significant source of behenic acid.[1]

Data Presentation: Behenic Acid Content in Natural Sources

The following table summarizes the typical behenic acid content in the primary natural source oils.

| Natural Source | Scientific Name | Typical Behenic Acid Content (%) | Reference |

| Moringa Oil (Ben Oil) | Moringa oleifera | 5.8 - 9.0 | [1][3] |

| Peanut Oil | Arachis hypogaea | 1.5 - 4.5 | [2] |

| Rapeseed (Canola) Oil | Brassica napus | 0.1 - 0.5 | |

| Pracaxi Oil | Pentaclethra macroloba | High Concentration | [1] |

Derivation of Behenic Acid from Natural Sources

The industrial derivation of behenic acid from its natural oil sources is a multi-step process involving extraction of the crude oil followed by refining and purification to isolate the fatty acid.

Logical Workflow for Behenic Acid Derivation

Experimental Protocols: Behenic Acid Extraction and Purification

This protocol describes the extraction of oil from Moringa oleifera seeds using a solvent.

-

Seed Preparation : Moringa oleifera seeds are de-shelled and the kernels are ground into a fine powder (average particle size ~0.5-1.0 mm).[4][5] The powder is then dried to a moisture content of approximately 5-8%.[4][5][6]

-

Extraction : The ground Moringa seed powder is subjected to solvent extraction in a Soxhlet apparatus.[4][5]

-

Solvent Recovery : The solvent is recovered from the oil-solvent mixture (miscella) using a rotary evaporator under reduced pressure.

-

Crude Oil Yield : The yield of crude Moringa oil is typically in the range of 35-42%.[6]

This protocol outlines the general steps for refining the crude oil obtained from the extraction process.

-

Degumming : The crude oil is treated with hot water or a dilute acid solution to precipitate phospholipids and other gummy materials, which are then separated by centrifugation.

-

Neutralization : Free fatty acids are neutralized by adding an alkaline solution, such as sodium hydroxide.[8] This forms soaps which are then separated.

-

Bleaching : The neutralized oil is heated and treated with adsorbents like activated carbon or bleaching earth to remove pigments and other impurities.[1][2][9][10]

-

Deodorization : The bleached oil is subjected to steam distillation under high temperature (230-260°C) and vacuum to remove volatile compounds that contribute to odor and taste.[3][11][12][13]

-

Winterization : The oil is cooled to a low temperature (0-10°C) to crystallize waxes and higher melting point triglycerides.[14][15] These are then removed by filtration, resulting in an oil that remains clear at low temperatures.[14][15][16][17]

This protocol details the isolation of behenic acid from the refined oil.

-

Fat Splitting (Hydrolysis) : The refined oil (triglycerides) is hydrolyzed using high-pressure steam to split the triglycerides into free fatty acids and glycerol.[18]

-

Fractional Distillation : The resulting mixture of fatty acids is subjected to fractional distillation under vacuum to separate the fatty acids based on their boiling points.[18] This step enriches the fraction containing C22 fatty acids.

-

Fractional Crystallization : The behenic acid-rich fraction is dissolved in a solvent (e.g., methanol) and cooled to a low temperature (e.g., -15°C) to selectively crystallize the saturated behenic acid, which has a higher melting point than the unsaturated fatty acids present.[19] The crystallized behenic acid is then separated by filtration.[20] This process can be repeated to achieve higher purity.[19]

Synthesis of this compound

This compound is the triglyceride of behenic acid, synthesized through the esterification of glycerol with three molecules of behenic acid.[14][16][21][22]

Chemical Reaction Pathway

Experimental Protocols: this compound Synthesis

This protocol describes the synthesis of this compound using a lipase catalyst.

-

Reactants : A molar ratio of glycerol to behenic acid of 1:3 is used.

-

Catalyst : An immobilized lipase, such as Candida antarctica lipase B (Novozym 435), is employed.[23]

-

Reaction Conditions :

-

The reaction is typically carried out in a solvent-free system or in a high-boiling point organic solvent.

-

The temperature is maintained between 60-80°C.

-

The reaction is conducted under vacuum to remove the water produced during esterification, which drives the equilibrium towards product formation.

-

-

Reaction Monitoring : The progress of the reaction can be monitored by measuring the acid value of the reaction mixture over time.

-

Purification :

-

The enzyme is removed by filtration.

-

The crude this compound is then purified, for example, by recrystallization from a suitable solvent (e.g., acetone or ethanol) to remove unreacted starting materials and byproducts.

-

This protocol outlines a chemical synthesis route for this compound.

-

Reactants : Glycerol and behenic acid are used in a stoichiometric ratio (1:3). An excess of behenic acid may be used to drive the reaction to completion.

-

Catalyst : A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is typically used.

-

Reaction Conditions :

-

The reactants and catalyst are heated to a temperature of 150-200°C.

-

The reaction is carried out under an inert atmosphere (e.g., nitrogen) and with continuous removal of water, often using a Dean-Stark apparatus.

-

-

Purification :

-

The reaction mixture is cooled and washed with a dilute alkaline solution to neutralize the acid catalyst, followed by washing with water to remove any remaining salts.

-

The crude this compound is then purified by recrystallization.

-

Data Presentation: Typical Reaction Parameters for this compound Synthesis

| Parameter | Enzymatic Synthesis | Chemical Synthesis |

| Catalyst | Immobilized Lipase (e.g., Novozym 435) | Strong Acid (e.g., H₂SO₄, p-TSA) |

| Temperature | 60 - 80°C | 150 - 200°C |

| Pressure | Vacuum | Atmospheric (with water removal) |

| Solvent | Solvent-free or organic solvent | Typically solvent-free |

| Reaction Time | 24 - 72 hours | 4 - 8 hours |

| Typical Yield | > 90% | > 85% |

Quality Control and Analytical Methods

Protocol 6: Analysis of Behenic Acid Purity by Gas Chromatography (GC-FID)

This protocol is for the determination of the fatty acid profile and the purity of the isolated behenic acid.

-

Derivatization : The behenic acid sample is converted to its fatty acid methyl ester (FAME) by reaction with a methylating agent such as BF₃-methanol or methanolic HCl.[24][25][26]

-

GC-FID Conditions :

-

Column : A polar capillary column (e.g., DB-23, SP-2560) is used for the separation of FAMEs.[26]

-

Carrier Gas : Helium or hydrogen.[25]

-

Injector and Detector Temperature : Typically 250°C.[26]

-

Oven Temperature Program : A temperature gradient is used to separate the FAMEs, for example, starting at 100°C and ramping up to 240°C.[26]

-

-

Quantification : The percentage of behenic acid is determined by comparing the peak area of its methyl ester to the total area of all fatty acid methyl ester peaks.

Protocol 7: Analysis of this compound Purity by High-Performance Liquid Chromatography (HPLC-ELSD)

This protocol is suitable for the analysis of the purity of the synthesized this compound.

-

Sample Preparation : The this compound sample is dissolved in a suitable organic solvent, such as a mixture of methylene chloride and acetonitrile.[22][27]

-

HPLC Conditions :

-

Column : A reverse-phase C18 column is commonly used.[22]

-

Mobile Phase : A gradient of solvents, such as acetonitrile and methylene chloride, is used for elution.[22][27]

-

Detector : An Evaporative Light Scattering Detector (ELSD) is suitable for the detection of triglycerides, which lack a strong UV chromophore.[22][27][28][29]

-

-

Analysis : The purity of this compound is determined by the relative peak area of the this compound peak in the chromatogram.

This comprehensive guide provides the foundational knowledge and detailed methodologies for the sourcing, derivation, and synthesis of this compound from natural behenic acid. The provided protocols and data serve as a valuable resource for professionals in research, development, and manufacturing within the pharmaceutical and related industries.

References

- 1. Continuous Bleaching | Pemac Projects Pvt Ltd [pemacprojects.com]

- 2. activatedcarbon.net [activatedcarbon.net]

- 3. Deodorization in vegetable oil production | PPTX [slideshare.net]

- 4. Extraction and Characterization of Oil from Moringa oleifera Using Supercritical CO2 and Traditional Solvents [scirp.org]

- 5. scirp.org [scirp.org]

- 6. Mechanical and Solvent Extraction of Moringa Oleifera Seeds for Vegetable Oil | Scientific.Net [scientific.net]

- 7. discoveryjournals.org [discoveryjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. technoilogy.it [technoilogy.it]

- 10. tankechemical.com [tankechemical.com]

- 11. aocs.org [aocs.org]

- 12. Deodorization Process, Oil Deodorization Process, Crude Oil Deodorizing, Edible Oil Deodorization, Deodorization Plant, Deodorizing Refinery, Deodorizer Manufacturer [oil-refinery.com]

- 13. Deodorising | CMB SpA [cmb.it]

- 14. technoilogy.it [technoilogy.it]

- 15. Winterization of Oils and Fats | Winterization process - Muez-Hest [muezhest.com]

- 16. Winterization of oil - Wikipedia [en.wikipedia.org]

- 17. oteza.sk [oteza.sk]

- 18. technoilogy.it [technoilogy.it]

- 19. A highly efficient separation and physicochemical characteristics of saturated fatty acids from crude palm oil fatty acids mixture using methanol crystallisation method | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]

- 20. researchgate.net [researchgate.net]

- 21. HPLC-ELSD Method for Analysis of Lipid Standards: Triglyceride Mixtures on Lipak Column | SIELC Technologies [sielc.com]

- 22. tandfonline.com [tandfonline.com]

- 23. researchgate.net [researchgate.net]

- 24. s4science.at [s4science.at]

- 25. shimadzu.com [shimadzu.com]

- 26. Comparative Analysis and Determination of the Fatty Acid Composition of Kazakhstan’s Commercial Vegetable Oils by GC-FID [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. scribd.com [scribd.com]

- 29. assets.fishersci.com [assets.fishersci.com]

Tribehenin: A Technical Guide to Safety and Toxicology for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tribehenin (CAS No. 18641-57-1), the triglyceride of behenic acid, is a well-characterized lipid used extensively in cosmetic and personal care formulations as an emollient and viscosity agent. This technical guide provides an in-depth review of its safety and toxicological profile for research applications. The data, primarily derived from comprehensive assessments by the Cosmetic Ingredient Review (CIR) Expert Panel, indicates that this compound possesses a very low order of toxicity. It is poorly absorbed through the skin and is expected to be metabolized through normal triglyceride pathways following ingestion. It is not found to be a skin irritant or sensitizer in human clinical trials, is at most mildly irritating to the eyes in animal studies, and shows no evidence of genotoxicity. This document consolidates the available quantitative data, details the experimental methodologies used in key safety studies, and presents logical and experimental workflows through standardized diagrams.

Chemical and Physical Properties

This compound is a triester of glycerin and behenic acid, a C22 saturated fatty acid. It is a soft, amorphous, off-white wax at room temperature. Its inert nature and high molecular weight govern much of its toxicological profile.

Toxicokinetics and Metabolism

The safety profile of this compound is fundamentally linked to its metabolism, which follows the established pathway for dietary triglycerides.[1]

-

Absorption : Dermal absorption of triglycerides like this compound is minimal due to their large molecular size and lipophilic nature. Studies on the related triglyceride, Triolein, showed nil absorption in mice and only slight absorption in guinea pigs, with the substance remaining primarily at the site of application.[1]

-

Distribution, Metabolism, and Excretion : Following oral ingestion, glyceryl triesters are hydrolyzed by lipases in the gastrointestinal tract into glycerol and their constituent fatty acids (in this case, behenic acid). These components are then absorbed by the intestinal mucosa and enter normal lipid metabolic pathways.[1] This metabolic process is considered equivalent to the digestion of common fats and oils found in food.

Toxicological Endpoints

The safety of this compound has been evaluated across multiple toxicological endpoints. The Cosmetic Ingredient Review (CIR) Expert Panel has assessed this compound and other triglycerides and concluded them to be safe as used in cosmetic products.[1][2]

Acute Toxicity

Data on acute toxicity is limited but suggests a very low potential for acute toxic effects.

| Endpoint | Species | Route | Value | Classification | Reference |

| LD50 | Mouse | Oral | 5000 mg/kg | Not Classified | [3] |

| Acute Toxicity | N/A | Dermal | No data available | Not Classified | [4][5] |

This method is designed to assess the acute toxic response to a single oral dose of a substance.[4][6][7][8][9]

-

Principle : The test avoids using mortality as an endpoint, relying instead on the observation of clear signs of toxicity at one of a series of fixed dose levels (5, 50, 300, 2000, and exceptionally 5000 mg/kg).

-

Animal Model : Healthy, young adult rats of a single sex (typically females, as they are often slightly more sensitive).

-

Procedure :

-

A preliminary "sighting study" is conducted with single animals dosed sequentially to determine the appropriate starting dose for the main study.

-

In the main study, a group of at least 5 animals is dosed at the selected starting level.

-

The substance is administered as a single dose by gavage. Animals are fasted prior to dosing.

-

Depending on the presence or absence of toxicity or mortality, further groups may be dosed at higher or lower fixed doses.

-

-

Observation : Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiration, nervous system activity, etc.), and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the study.

Skin Irritation and Sensitization

This compound is consistently shown to be non-irritating and non-sensitizing to the skin.

| Test Type | Species | Concentration | Result | Reference |

| Skin Irritation | Rabbit | Not specified | Not a significant irritant | [1] |

| Skin Sensitization | Guinea Pig | Not specified | Not a sensitizer | [6] |

| Human Repeated Insult Patch Test (HRIPT) | Human | 0.38% | Negative | [1] |

| Human Repeated Insult Patch Test (HRIPT) | Human | 6% | Negative | [2] |

| Human Repeated Insult Patch Test (HRIPT) | Human | 20% | Negative | [2] |

The GPMT is an adjuvant-type test designed to prospectively identify substances with the potential to cause skin sensitization.[10][11][12][13][14]

-

Principle : The method enhances the immune response by using Freund's Complete Adjuvant (FCA) during the induction phase to provide a robust assessment of sensitizing potential.

-

Animal Model : Young, healthy adult guinea pigs. A treatment group (10-20 animals) and a control group (5-10 animals) are used.

-

Procedure :

-

Induction Phase (Day 0) : Three pairs of intradermal injections are made into the shaved shoulder region of the treatment group: (a) FCA/water emulsion, (b) the test substance in a suitable vehicle, and (c) the test substance emulsified in FCA/water. Control animals receive similar injections but without the test substance.

-

Induction Phase (Day 7) : A topical application of the test substance (at a concentration that causes mild irritation) is applied to the injection area under an occlusive patch for 48 hours.

-

Challenge Phase (Day 21) : Both treatment and control animals are challenged with a topical application of the test substance (at the highest non-irritating concentration) on a naive, shaved flank site under an occlusive patch for 24 hours.

-

-

Observation : The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal. The incidence and severity of the skin reactions in the treatment group are compared to the control group.

Eye Irritation

Studies in rabbits indicate that this compound has, at most, a mild potential for eye irritation.

| Test Type | Species | Concentration | Result | Reference |

| Ocular Irritation | Rabbit | Not specified | At most, mildly irritating | [1] |

This test evaluates the potential of a substance to produce irritation or corrosion upon application to the eye.[3][15][16][17][18]

-

Principle : A single dose of the test substance is applied to the conjunctival sac of one eye in an experimental animal, with the untreated eye serving as a control. The degree of irritation is scored over time.

-

Animal Model : Healthy, adult albino rabbits are typically used. Testing is initiated on a single animal.

-

Procedure :

-